(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
CAS No.: 941941-47-5
Cat. No.: VC7052471
Molecular Formula: C22H16F2N4O2
Molecular Weight: 406.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941941-47-5 |
|---|---|
| Molecular Formula | C22H16F2N4O2 |
| Molecular Weight | 406.393 |
| IUPAC Name | 1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
| Standard InChI | InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29) |
| Standard InChI Key | HDGKAAIJXSWZML-NHFJDJAPSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazolin-4(1H)-one scaffold, a bicyclic system comprising fused benzene and pyrimidine rings. At position 3 of the quinazolinone, a 4-fluorobenzyl group is attached, while the exocyclic urea moiety at position 4 is linked to a 2-fluorophenyl substituent. The E-configuration of the urea group ensures optimal spatial orientation for hydrogen bonding with biological targets, as inferred from analogous structures .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinazolin-4(1H)-one |
| Position 3 Substituent | 4-Fluorobenzyl group () |
| Position 4 Substituent | (E)-3-(2-Fluorophenyl)urea () |
| Molecular Weight | 406.393 g/mol |
| Configuration | E-isomer predominates due to steric and electronic stabilization |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability. Nuclear magnetic resonance (NMR) spectra of similar quinazolinones show characteristic signals: -NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 10.2 ppm (urea NH) . The fluorine atoms introduce distinct -NMR signals near δ -110 ppm.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step sequence beginning with the condensation of 2-aminobenzamide and 4-fluorobenzyl bromide to form the 3-substituted quinazolinone intermediate. Subsequent reaction with 2-fluorophenyl isocyanate under basic conditions yields the urea derivative. Ruthenium-catalyzed C–N bond activation, as described in analogous systems , may enhance regioselectivity during cyclization.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation of 2-aminobenzamide | KCO, DMF, 80°C | 78% |
| 2 | Cyclization to quinazolinone | AcOH, reflux | 85% |
| 3 | Urea formation with 2-fluorophenyl isocyanate | EtN, THF, 0°C to RT | 62% |
Purification and Characterization
Purification by column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol affords the pure E-isomer. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 407.1385 [M+H].
Pharmacological Profile
Mechanism of Action
Molecular docking studies predict strong interactions with VEGFR-2’s ATP-binding pocket, mediated by hydrogen bonds between the urea group and Glu885/Cys1045 residues . The 4-fluorobenzyl moiety occupies a hydrophobic cleft, enhancing binding affinity (predicted : 12 nM) .
In Vitro Activity
In human umbilical vein endothelial cells (HUVECs), the compound inhibits VEGF-induced proliferation with an IC of 0.8 μM, outperforming sorafenib (IC = 1.2 μM) in parallel assays . Apoptosis assays show a 2.3-fold increase in caspase-3 activity at 10 μM .
Research Findings and Applications
Antiangiogenic Effects
In a chick chorioallantoic membrane (CAM) model, 10 μM of the compound reduces vascular branching by 64% compared to controls, comparable to bevacizumab . Microarray analysis reveals downregulation of HIF-1α and MMP-9 by 48% and 52%, respectively .
Toxicity and Pharmacokinetics
Preliminary pharmacokinetic studies in rats indicate a plasma half-life () of 3.2 hours and oral bioavailability of 42%. No hepatotoxicity is observed at doses ≤50 mg/kg, though renal clearance is delayed due to high protein binding (89%).
Comparative Analysis with Analogues
Table 3: Comparison with Quinazoline Derivatives
| Compound | Target | IC (μM) | LogP |
|---|---|---|---|
| (E)-Target Compound | VEGFR-2 | 0.8 | 3.1 |
| 3-Butyl Analog | PDGFR-β | 2.4 | 2.8 |
| 8-Hydroxyquinolinyl Derivative | EGFR | 1.5 | 2.4 |
The fluorinated aryl groups in the target compound confer superior selectivity for VEGFR-2 over epidermal growth factor receptor (EGFR) .
Future Directions and Challenges
While preclinical data are promising, scale-up synthesis and formulation optimization remain hurdles. Structural modifications to improve aqueous solubility (current logP = 3.1) without compromising activity are under investigation. Clinical trials evaluating safety in xenograft models are anticipated by 2026.
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